

Spectroscopic and Metabolic Profile of 2-Hydroxymethylene Ethisterone: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxymethylene ethisterone

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Introduction

2-Hydroxymethylene ethisterone (CAS 2787-02-2) is a synthetic steroid and a principal active metabolite of Danazol, a drug historically used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema.^{[1][2]} Understanding the spectroscopic and metabolic characteristics of this compound is crucial for researchers in drug development, pharmacology, and analytical chemistry. This technical guide provides a consolidated overview of the available spectroscopic data, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway from the parent drug, Danazol.

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	C ₂₂ H ₂₈ O ₃	[3]
Molecular Weight	340.46 g/mol	[3]
CAS Number	2787-02-2	[3]
IUPAC Name	(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one	[4]

Spectroscopic Data

While specific, publicly available spectra for **2-Hydroxymethylene ethisterone** are limited, several chemical suppliers indicate that characterization data, including ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are provided with the purchase of the compound.[5] Based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the steroidal backbone. Key expected signals include:

- Vinyl proton: A signal corresponding to the proton of the hydroxymethylene group (=CH-OH).
- Alkynyl proton: A singlet for the terminal alkyne proton (-C≡CH).
- Methyl protons: Singlets for the two methyl groups on the steroid skeleton.
- Methylene and Methine protons: A complex region of overlapping multiplets for the numerous CH₂ and CH protons of the steroid rings.

- Hydroxyl protons: Signals for the two hydroxyl groups (-OH), which may be broad and their chemical shift dependent on solvent and concentration.

^{13}C NMR: The carbon NMR spectrum will show distinct signals for the 22 carbon atoms, including:

- Signals in the olefinic region for the C=C double bond of the enone system and the exocyclic hydroxymethylene group.
- Signals for the two carbons of the ethynyl group.
- Signals for the carbonyl carbon (C=O).
- A series of signals in the aliphatic region for the carbons of the steroid rings and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxymethylene ethisterone** would exhibit characteristic absorption bands for its functional groups:

- O-H stretching: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the hydroxyl groups.
- $\text{C}\equiv\text{C-H}$ stretching: A sharp, weaker band around 3300 cm^{-1} for the terminal alkyne.
- C-H stretching: Bands in the $2850\text{--}3000\text{ cm}^{-1}$ region for the aliphatic C-H bonds.
- C=O stretching: A strong absorption band around $1650\text{--}1680\text{ cm}^{-1}$ for the conjugated ketone.
- C=C stretching: Bands in the $1600\text{--}1650\text{ cm}^{-1}$ region for the carbon-carbon double bonds.
- $\text{C}\equiv\text{C}$ stretching: A weak band around $2100\text{--}2200\text{ cm}^{-1}$.

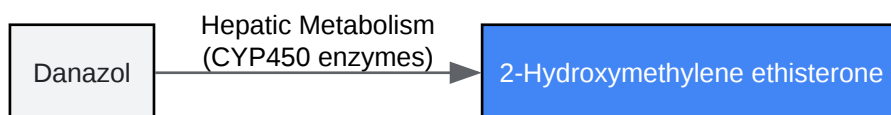
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of 340.46. Fragmentation patterns would be consistent with the steroidal structure, likely

involving loss of water, the ethynyl group, and fragmentation of the ring system.

Metabolic Pathway of Danazol

2-Hydroxymethylene ethisterone is a major metabolite of Danazol.[1] The metabolic conversion primarily occurs in the liver.[2] The pathway involves the opening of the isoxazole ring of Danazol to form the 2-hydroxymethylene derivative.



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Caption: Metabolic conversion of Danazol to **2-Hydroxymethylene ethisterone**.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of steroids like **2-Hydroxymethylene ethisterone**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **2-Hydroxymethylene ethisterone** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and relaxation delay compared to ^1H NMR, and a significantly larger number of scans.
 - 2D NMR (for detailed structural elucidation):
 - Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

- Integrate the signals in the ^1H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Hydroxymethylene ethisterone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} .

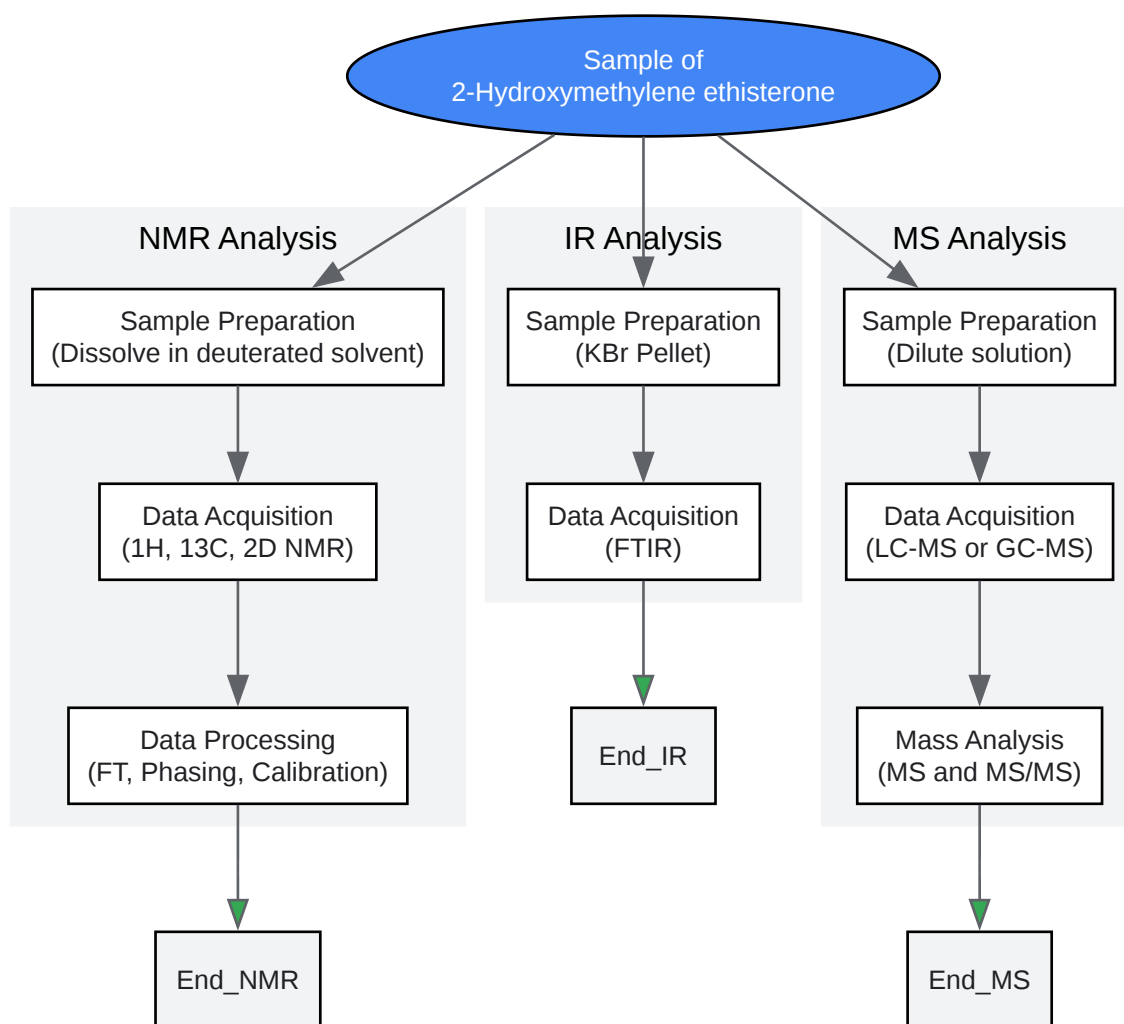
Mass Spectrometry (MS) Protocol

- Sample Preparation:
 - Prepare a dilute solution of **2-Hydroxymethylene ethisterone** in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately $1\text{-}10\text{ }\mu\text{g/mL}$.
- Instrumentation and Data Acquisition:
 - The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid

Chromatography (LC).[\[6\]](#)

- For LC-MS:
 - Inject the sample onto an appropriate LC column (e.g., C18).
 - Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.
 - The eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
- Mass Analysis:
 - Acquire mass spectra in a positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
 - For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow



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Caption: General workflow for the spectroscopic analysis of **2-Hydroxymethylene ethisterone**.

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